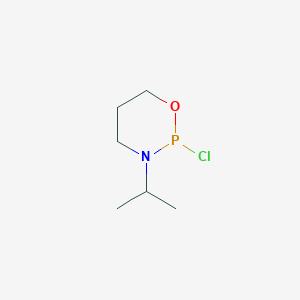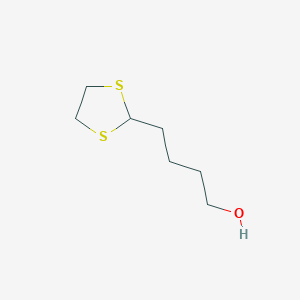
1,3-Dithiolane-2-butanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dithiolane-2-butanol is an organic compound characterized by a five-membered ring containing two sulfur atoms and a hydroxyl group attached to a butanol chain. This compound is part of the broader class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity .
准备方法
Synthetic Routes and Reaction Conditions: 1,3-Dithiolane-2-butanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the condensation of the dithiol with an aldehyde or ketone, resulting in the formation of the dithiolane ring .
Industrial Production Methods: Industrial production methods for 1,3-dithiolanes often involve the use of recyclable catalysts such as yttrium triflate or tungstophosphoric acid, which offer high chemoselectivity and yield . These methods are designed to be efficient and environmentally friendly, minimizing the use of organic solvents and harsh reaction conditions .
化学反应分析
Types of Reactions: 1,3-Dithiolane-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using reagents like KMnO₄ or OsO₄.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like SOCl₂ or PBr₃.
Common Reagents and Conditions:
Oxidation: KMnO₄, OsO₄, CrO₃/Py, RCOOOH.
Reduction: LiAlH₄, NaBH₄, H₂/Ni, Zn/HCl.
Substitution: SOCl₂, PBr₃, RCOCl.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
1,3-Dithiolane-2-butanol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,3-dithiolane-2-butanol involves its ability to form and break disulfide bonds. This property is exploited in various applications, such as reversible protein conjugation and dynamic polymer networks . The compound’s reactivity is influenced by the geometric constraints of the sulfur-sulfur bond, which makes it prone to rapid thiol-disulfide exchange and ring-opening polymerization .
相似化合物的比较
1,3-Dithiolane-2-butanol can be compared with other similar compounds such as:
1,3-Dithianes: These compounds have a six-membered ring with two sulfur atoms and are used similarly as protecting groups for carbonyl compounds.
1,2-Dithiolanes: These compounds have a five-membered ring with a disulfide bond and are known for their unique reactivity and applications in dynamic materials.
Uniqueness: this compound is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity compared to other dithiolanes and dithianes .
属性
CAS 编号 |
57795-09-2 |
|---|---|
分子式 |
C7H14OS2 |
分子量 |
178.3 g/mol |
IUPAC 名称 |
4-(1,3-dithiolan-2-yl)butan-1-ol |
InChI |
InChI=1S/C7H14OS2/c8-4-2-1-3-7-9-5-6-10-7/h7-8H,1-6H2 |
InChI 键 |
DTSCDUKMNOOOCQ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC(S1)CCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



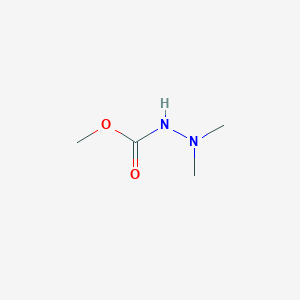
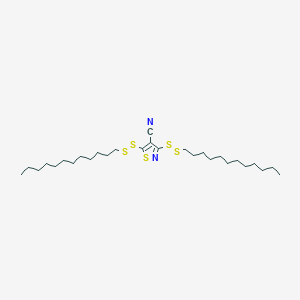


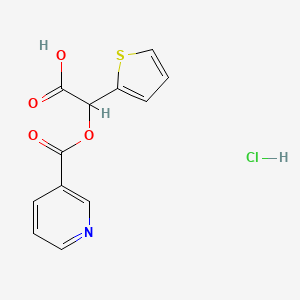

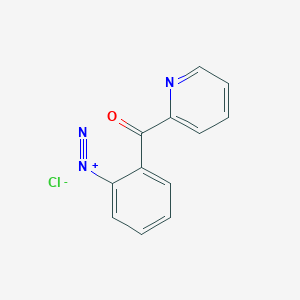
![1-[(4-Bromophenyl)sulfanyl]methanesulfonamide](/img/structure/B14625504.png)
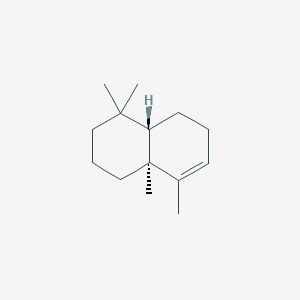
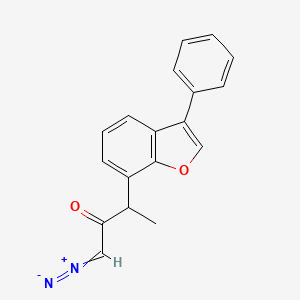
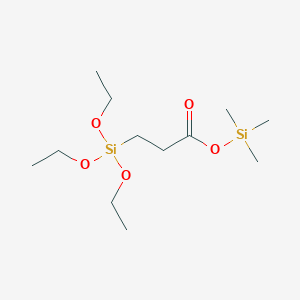
![Acetamide, N,N'-[(2-chlorophenyl)methylene]bis[2,2-dichloro-](/img/structure/B14625528.png)
